

# spectroscopic comparison of 2-Amino-5-bromothiazole hydrobromide and its free base

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-5-bromothiazole  
hydrobromide

Cat. No.: B3429169

[Get Quote](#)

## Spectroscopic Showdown: 2-Amino-5-bromothiazole Hydrobromide vs. Its Free Base

A detailed comparative analysis of the spectroscopic characteristics of 2-Amino-5-bromothiazole in its hydrobromide salt and free base forms, providing researchers and drug development professionals with essential data for characterization and quality control.

This guide offers an objective comparison of **2-Amino-5-bromothiazole hydrobromide** and its corresponding free base, 2-Amino-5-bromothiazole. Through a presentation of experimental spectroscopic data from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to delineate the structural and electronic differences between the protonated and neutral forms of this important thiazole derivative. The provided experimental protocols and comparative data tables will serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this compound.

## Chemical Structures

The key difference between the two compounds lies in the protonation state of the 2-amino group and the thiazole nitrogen. In the hydrobromide salt, the thiazole ring is protonated, forming a thiazolium ion, with the bromide ion acting as the counter-ion. This protonation significantly influences the electronic distribution within the molecule, leading to observable shifts in spectroscopic signals.

## 2-Amino-5-bromothiazole Hydrobromide

- CAS Number: 61296-22-8[1]
- Molecular Formula:  $C_3H_3BrN_2S \cdot HBr$ [1]
- Molecular Weight: 259.95 g/mol [1][2]

## 2-Amino-5-bromothiazole (Free Base)

- CAS Number: 3034-22-8[3]
- Molecular Formula:  $C_3H_3BrN_2S$ [3]
- Molecular Weight: 179.04 g/mol [3]

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **2-Amino-5-bromothiazole hydrobromide** and its free base.

### Infrared (IR) Spectroscopy

IR spectroscopy provides insights into the vibrational modes of functional groups within a molecule. The protonation in the hydrobromide salt is expected to cause notable shifts in the N-H and C=N stretching frequencies.

Functional Group	2-Amino-5-bromothiazole Hydrobromide (cm <sup>-1</sup> )	2-Amino-5-bromothiazole (Free Base) (cm <sup>-1</sup> )
N-H Stretch	Expected around 3200-3400 (broad)	Typically 3300-3500 (sharper peaks)
C=N Stretch	Expected to be at a higher frequency	Typically around 1620-1650
C-H Stretch (aromatic)	~3100	~3100
C-Br Stretch	~600-700	~600-700

Note: Specific peak values are dependent on the experimental conditions and the physical state of the sample.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical environment of hydrogen ( $^1\text{H}$  NMR) and carbon ( $^{13}\text{C}$  NMR) atoms. Protonation of the thiazole ring in the hydrobromide salt leads to significant downfield shifts of the ring protons and carbons due to the increased positive charge.

$^1\text{H}$  NMR (DMSO- $d_6$ )

Proton	2-Amino-5-bromothiazole Hydrobromide (ppm)	2-Amino-5-bromothiazole (Free Base) (ppm)
H4	Expected to be downfield	Typically around 7.0-7.5
-NH <sub>2</sub>	Expected to be a broad singlet, downfield	Typically around 6.0-7.0

Note: The exact chemical shifts can vary based on solvent and concentration.

$^{13}\text{C}$  NMR (DMSO- $d_6$ )

Carbon	2-Amino-5-bromothiazole Hydrobromide (ppm)	2-Amino-5-bromothiazole (Free Base) (ppm)
C2	Expected to be downfield	Typically around 165-175
C4	Expected to be downfield	Typically around 135-145
C5	Expected to be downfield	Typically around 105-115

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The protonation of the thiazole ring in the hydrobromide salt is expected to alter the energy of these transitions, resulting in a shift in the maximum absorption wavelength ( $\lambda_{\text{max}}$ ).

Compound	$\lambda_{\text{max}}$ (nm)	Solvent
2-Amino-5-bromothiazole Hydrobromide	Expected to be blue-shifted compared to the free base	Methanol
2-Amino-5-bromothiazole	Typically around 260-280	Methanol

## Experimental Protocols

### Conversion of 2-Amino-5-bromothiazole Hydrobromide to Free Base

To obtain the free base from its hydrobromide salt, a neutralization reaction is performed. A suspension of **2-amino-5-bromothiazole hydrobromide** in a suitable organic solvent, such as tetrahydrofuran (THF), is treated with a base, like triethylamine (TEA). The mixture is stirred at room temperature, and the resulting precipitate (triethylammonium bromide) is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the 2-amino-5-bromothiazole free base.

### Infrared (IR) Spectroscopy

IR spectra are typically recorded using the KBr pellet method for solid samples. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then compressed in a die under high pressure to form a transparent pellet, through which the IR beam is passed.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

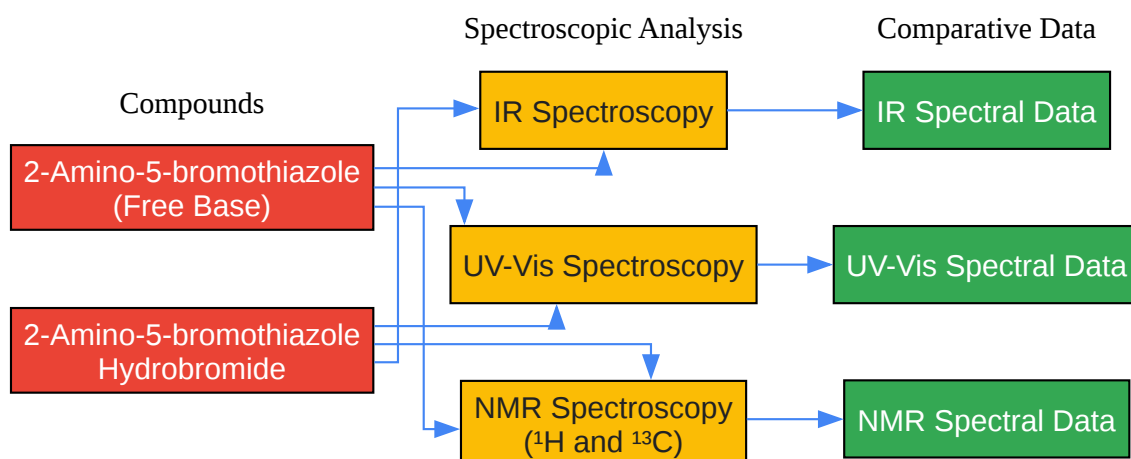
$^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a deuterated solvent, commonly dimethyl sulfoxide- $\text{d}_6$  (DMSO- $\text{d}_6$ ), which is a good solvent for both the hydrobromide salt and the free base. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

### Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra are obtained using a UV-Vis spectrophotometer. The sample is dissolved in a suitable UV-transparent solvent, such as methanol or ethanol, to a known

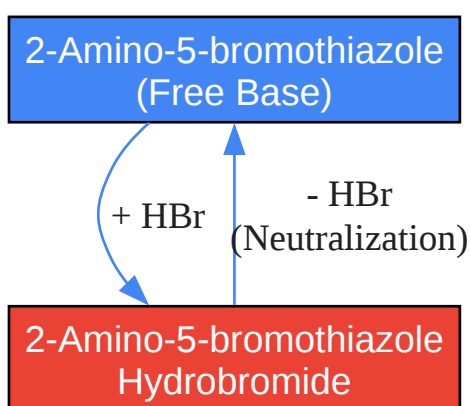
concentration. The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm, to determine the wavelength of maximum absorption ( $\lambda_{\text{max}}$ ).

## Visualizing the Comparison



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic comparison of the two compounds.



[Click to download full resolution via product page](#)

Caption: The acid-base relationship between the free base and its hydrobromide salt.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-氨基-5-溴噻唑 单氢溴酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Amino-5-bromothiazole HBr | 61296-22-8 | FA03974 [biosynth.com]
- 3. 2-Amino-5-bromothiazole | 3034-22-8 [chemicalbook.com]
- To cite this document: BenchChem. [spectroscopic comparison of 2-Amino-5-bromothiazole hydrobromide and its free base]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3429169#spectroscopic-comparison-of-2-amino-5-bromothiazole-hydrobromide-and-its-free-base]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

